1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
The synthesis of 1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the reaction of benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide to form N-(2-phenethyl)benzamide. This intermediate is then cyclized using phosphorus pentoxide and phosphorus trichloride in a benzene solvent to yield 1-phenyl-3,4-dihydroisoquinoline. Finally, the product is obtained by reacting this intermediate with a first alcohol solvent and hydroboron .
Chemical Reactions Analysis
1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Scientific Research Applications
1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, potentially leading to neurotoxic effects similar to those observed with MPTP . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-Phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic effects and potential use in studying Parkinsonism.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Used as an intermediate in organic synthesis and pharmaceutical production.
6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: Known for its antimicrobial and anticancer properties.
This compound stands out due to its unique propoxy group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H21NO |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-phenyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21NO/c1-2-12-20-16-8-9-17-15(13-16)10-11-19-18(17)14-6-4-3-5-7-14/h3-9,13,18-19H,2,10-12H2,1H3 |
InChI Key |
LWJNTCXHUMUQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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